

# Application Notes and Protocols for In Vivo MRT67307 Treatment

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## Compound of Interest

Compound Name: MRT67307 dihydrochloride

Cat. No.: B1150241

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## Introduction

MRT67307 is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and I $\kappa$ B kinase  $\epsilon$  (IKK $\epsilon$ ), key regulators of the innate immune response.[1][2] Additionally, MRT67307 is a highly effective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, central components of the autophagy pathway.[1][2][3] This dual activity makes MRT67307 a valuable tool for investigating the interplay between inflammatory and autophagic processes in various disease models. These application notes provide detailed protocols for the in vivo use of MRT67307 in preclinical research settings, including cancer, pancreatitis, and neuroinflammation models.

## Data Presentation

### In Vitro Inhibitory Activity of MRT67307

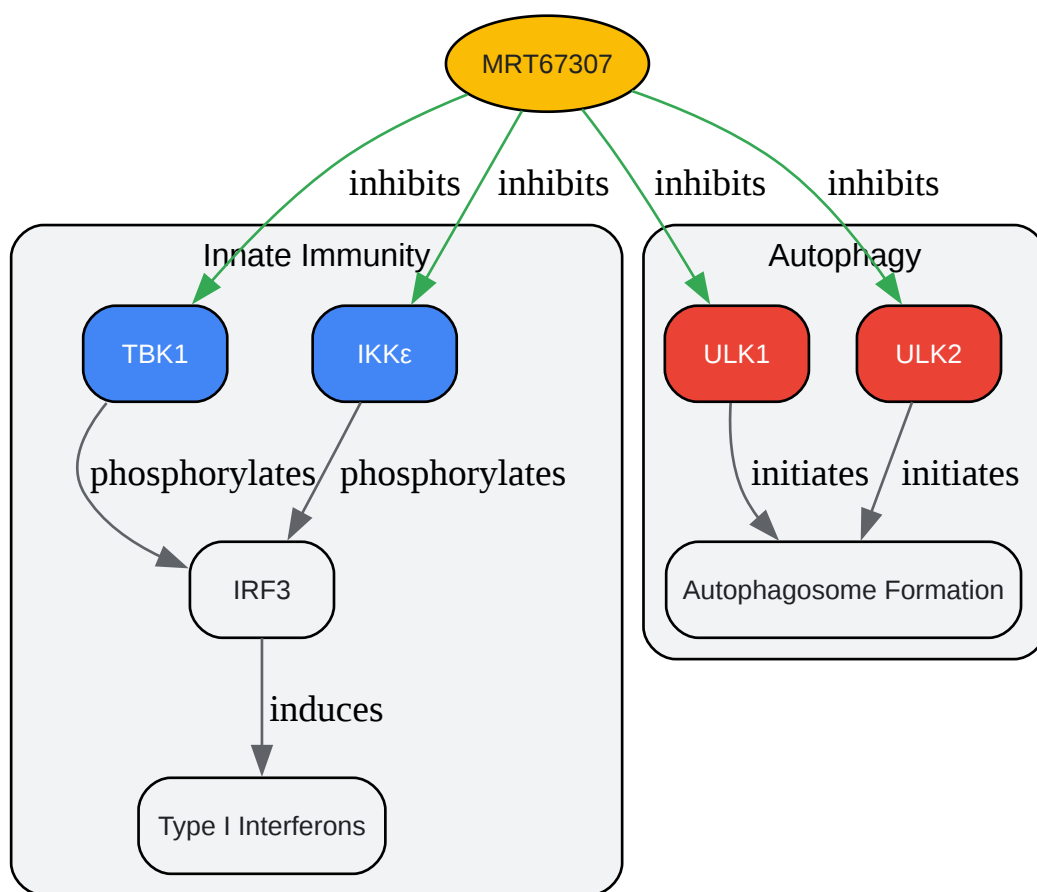
Target	IC50 (nM)	Reference
TBK1	19	[1]
IKK $\epsilon$	160	[1]
ULK1	45	[3]
ULK2	38	[3]

## In Vivo Formulation and Administration of MRT67307

Parameter	Details	Reference
Formulation for Oral Administration	Homogeneous suspension in Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 5 mg/mL)	[1]
Formulation for Intraperitoneal (IP) Injection	1. Dissolve in DMSO to create a stock solution. 2. Dilute with PEG300, Tween80, and ddH2O. Example: 50 µL of 92 mg/mL DMSO stock + 400 µL PEG300 + 50 µL Tween80 + 500 µL ddH2O	[1]
Reported In Vivo Administration Route	Intraperitoneal (IP) injection	[4]
Reported In Vivo Dosing Schedule	Daily injections for 3 consecutive days	[4]

## Signaling Pathways and Experimental Workflows

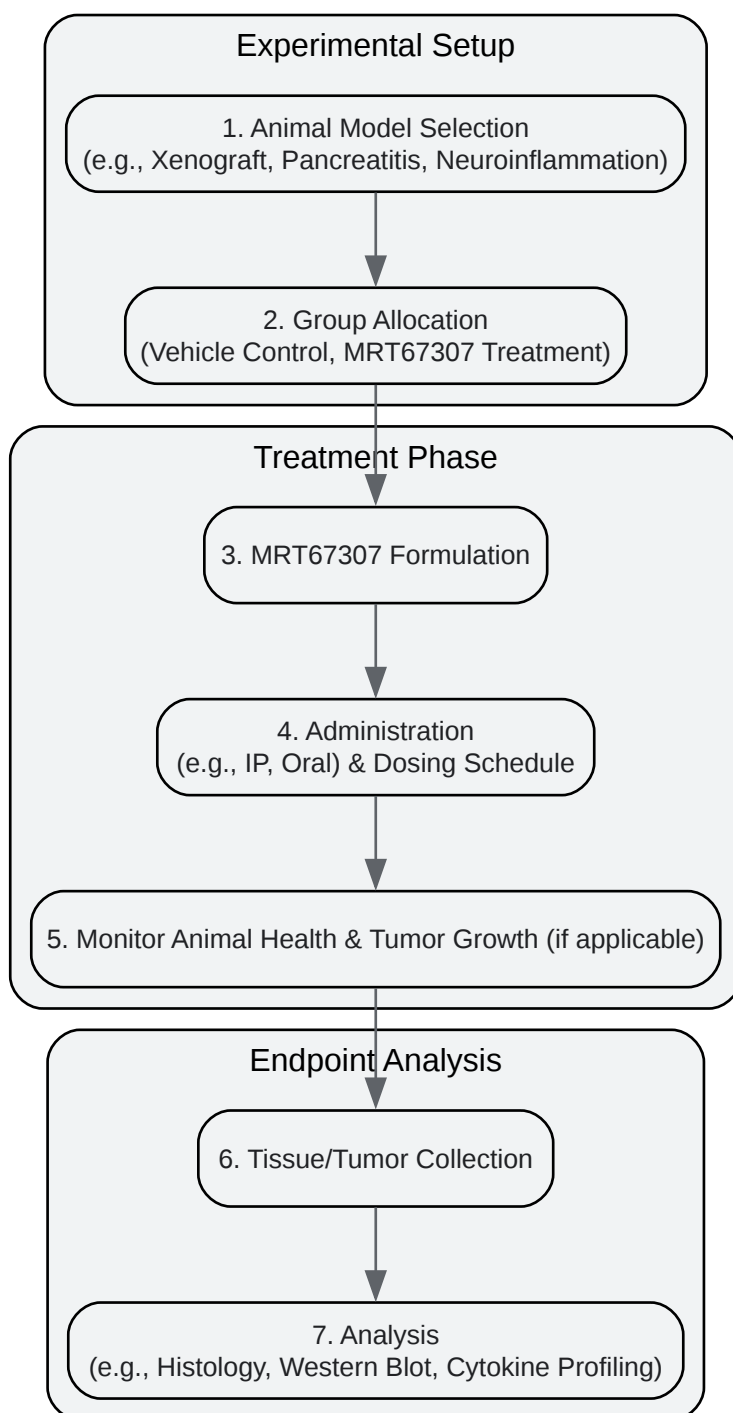
### MRT67307 Signaling Pathway Inhibition



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Caption: MRT67307 inhibits both innate immunity and autophagy signaling pathways.

## General In Vivo Experimental Workflow for MRT67307 Treatment



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Caption: A generalized workflow for in vivo studies involving MRT67307.

## Experimental Protocols

## Protocol 1: MRT67307 Treatment in a Cancer Xenograft Mouse Model

This protocol describes the use of MRT67307 in a subcutaneous xenograft model to evaluate its anti-tumor efficacy.

### Materials:

- Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
- Cancer cell line of interest
- Cell culture medium and supplements
- Matrigel® (optional)
- MRT67307
- Vehicle components (DMSO, PEG300, Tween80, sterile water)
- Calipers and animal balance

### Procedure:

- Cell Culture and Implantation:
  - Culture cancer cells to approximately 80% confluency.
  - Harvest, wash, and resuspend cells in serum-free medium or PBS at a concentration of  $1 \times 10^7$  cells/mL.
  - (Optional) Mix cell suspension 1:1 with Matrigel®.
  - Subcutaneously inject 100-200  $\mu$ L of the cell suspension into the flank of each mouse.
  - Monitor mice for tumor formation.
- Treatment:

- Once tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize mice into treatment and control groups.
- Prepare the MRT67307 formulation and vehicle control as described in the data table.
- Administer MRT67307 or vehicle via intraperitoneal injection daily for a predetermined period (e.g., 3-5 consecutive days, followed by a break, and repeat). A starting dose of 10-50 mg/kg can be considered, but should be optimized in a pilot study.
- Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Endpoint Analysis:
  - At the end of the study, euthanize the mice and excise the tumors.
  - Measure the final tumor weight.
  - Calculate the Tumor Growth Inhibition (TGI) using the formula:  $\text{TGI (\%)} = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$ .
  - Process tumors for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for markers of proliferation like Ki67 or apoptosis like cleaved caspase-3), and western blotting to assess target engagement (e.g., phosphorylation of TBK1 or ULK1 substrates).

## Protocol 2: MRT67307 Treatment in a Cerulein-Induced Pancreatitis Mouse Model

This protocol outlines the use of MRT67307 to investigate its effect on inflammation in an acute pancreatitis model.

Materials:

- C57BL/6 mice
- Cerulein

- MRT67307
- Vehicle components
- Materials for tissue collection and analysis (e.g., serum collection tubes, formalin, RNA stabilization solution)

Procedure:

- Induction of Pancreatitis:
  - Induce acute pancreatitis by administering hourly intraperitoneal injections of cerulein (50 µg/kg) for a total of 6-8 hours.
  - Administer saline to the control group.
- Treatment:
  - Administer MRT67307 (e.g., 10-50 mg/kg, IP) or vehicle control 30-60 minutes prior to the first cerulein injection.
  - A second dose of MRT67307 may be administered midway through the cerulein injections.
- Endpoint Analysis:
  - Euthanize mice at a specified time point after the last cerulein injection (e.g., 6-24 hours).
  - Collect blood via cardiac puncture for serum amylase and lipase analysis.
  - Harvest the pancreas and other organs (e.g., lung, spleen).
  - Fix a portion of the pancreas in 10% neutral buffered formalin for histological evaluation (edema, inflammation, and acinar cell necrosis).
  - Snap-freeze another portion of the pancreas in liquid nitrogen for analysis of inflammatory markers (e.g., cytokine and chemokine expression by qPCR or ELISA) and western blotting to assess the phosphorylation status of TBK1/IKKε and ULK1 pathway components.

## Protocol 3: MRT67307 Treatment in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

This protocol details the use of MRT67307 to assess its potential to mitigate neuroinflammation.

### Materials:

- C57BL/6 mice
- Lipopolysaccharide (LPS) from E. coli
- MRT67307
- Vehicle components
- Materials for brain tissue collection and analysis

### Procedure:

- Induction of Neuroinflammation:
  - Administer a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg) to induce a systemic inflammatory response leading to neuroinflammation.
  - Administer saline to the control group.
- Treatment:
  - Administer MRT67307 (e.g., 10-50 mg/kg, IP) or vehicle control 30-60 minutes prior to the LPS injection.
- Endpoint Analysis:
  - Euthanize mice at a specified time point after LPS injection (e.g., 4-24 hours).
  - Perfuse mice with ice-cold PBS.



- Collect brain tissue.
- Fix one hemisphere in 4% paraformaldehyde for immunohistochemical analysis of microglial and astrocyte activation (e.g., Iba1 and GFAP staining).
- Use the other hemisphere for biochemical analyses, such as measuring pro-inflammatory cytokine levels (e.g., TNF- $\alpha$ , IL-1 $\beta$ , IL-6) by ELISA or qPCR, and for western blotting to confirm target engagement by MRT67307 in the brain.

Disclaimer: These protocols provide a general framework. Researchers should optimize dosages, treatment schedules, and endpoints based on their specific experimental goals and in accordance with institutional animal care and use guidelines. A pilot study to determine the maximum tolerated dose and optimal therapeutic window for MRT67307 in the chosen animal model is highly recommended.

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